The synthesis of the 1-(2-Fluorophenyl)-1,4-diazepane scaffold can be achieved through various synthetic strategies. One common approach involves the construction of the diazepane ring onto a pre-existing 2-fluorophenyl moiety. This can be achieved through ring-closing reactions, such as intramolecular Fukuyama-Mitsunobu cyclization using a N-nosyl diamino alcohol derived from readily available chiral starting materials like (S)- or (R)-2-aminopropan-1-ol [ [] ]. Alternative approaches might involve the introduction of the 2-fluorophenyl group at a later stage of the synthesis.
The mechanism of action for compounds containing the 1-(2-Fluorophenyl)-1,4-diazepane substructure varies depending on the specific substituents and structural modifications present in the molecule. These compounds have shown activity against a range of targets, including enzymes, receptors, and ion channels. For example, S-16924, a compound containing this substructure, displays marked serotonin 1A agonist properties and potential antipsychotic activity [ [] ]. The specific interactions responsible for the biological activity are likely influenced by the conformation of the diazepane ring, the orientation of the 2-fluorophenyl group, and the nature of other substituents present in the molecule.
Antipsychotic activity: S-16924, containing a substituted 1-(2-Fluorophenyl)-1,4-diazepane moiety, demonstrates anxiolytic and antipsychotic effects in preclinical models [ [] ].
Antibacterial activity: Enantiomers of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, which possess a similar structural motif, exhibit potent antibacterial activity against both aerobic and anaerobic bacteria [ [] ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: